REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]([C:12]2[CH:17]=[CH:16][C:15]([C:18]#[C:19][Si:20]([CH:27]([CH3:29])[CH3:28])([CH:24]([CH3:26])[CH3:25])[CH:21]([CH3:23])[CH3:22])=[CH:14][CH:13]=2)O)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].C([SiH](CC)CC)C.FC(F)(F)C(O)=O>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[O:8][CH3:9])[CH2:10][C:12]1[CH:13]=[CH:14][C:15]([C:18]#[C:19][Si:20]([CH:27]([CH3:28])[CH3:29])([CH:24]([CH3:26])[CH3:25])[CH:21]([CH3:22])[CH3:23])=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1OC)C(O)C1=CC=C(C=C1)C#C[Si](C(C)C)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the solution is stirred for 4 h in the cooling bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with aqueous sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulfate the solvent
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(CC2=CC=C(C=C2)C#C[Si](C(C)C)(C(C)C)C(C)C)C=CC1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |